![molecular formula C14H24ClNO2 B3962821 2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride
Overview
Description
2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride, also known as A-366, is a potent and selective muscarinic M1 receptor positive allosteric modulator. It has been studied extensively for its potential therapeutic applications in treating cognitive impairments associated with Alzheimer's disease and schizophrenia.
Mechanism of Action
2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride is a positive allosteric modulator of the muscarinic M1 receptor. It enhances the binding of acetylcholine to the receptor, leading to increased receptor activation and downstream signaling. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to increase dopamine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. This compound has minimal effects on other muscarinic receptor subtypes, reducing the risk of unwanted side effects.
Advantages and Limitations for Lab Experiments
2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride has several advantages for lab experiments. It is highly selective for the muscarinic M1 receptor, making it a useful tool for studying the role of this receptor in cognitive function. Its positive allosteric modulation of the receptor allows for precise control of receptor activation, which can be useful in studying downstream signaling pathways. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride. One area of interest is its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and epilepsy. Another area of interest is the development of more potent and selective positive allosteric modulators of the muscarinic M1 receptor. Additionally, the role of the muscarinic M1 receptor in other cognitive processes such as attention and learning could be further investigated using this compound.
Scientific Research Applications
2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride has been extensively studied for its potential therapeutic applications in treating cognitive impairments associated with Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and epilepsy.
properties
IUPAC Name |
(2-pyrrolidin-1-yl-8-bicyclo[3.2.1]octanyl) acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(16)17-14-11-4-6-12(14)13(7-5-11)15-8-2-3-9-15;/h11-14H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGMSSCWIHCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC1C(CC2)N3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962754.png)
![3-{[(2-methyl-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)
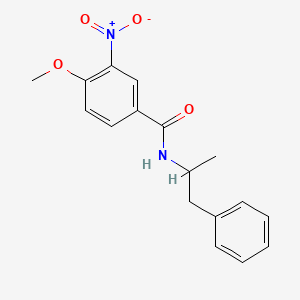
![6-amino-4-(5-methyl-2-thienyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962771.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
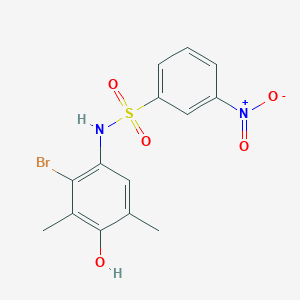
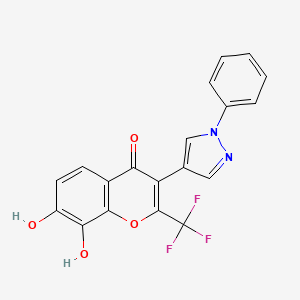
![6-acetyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl acetate](/img/structure/B3962817.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)
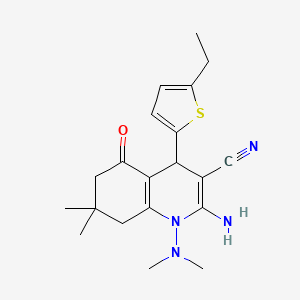
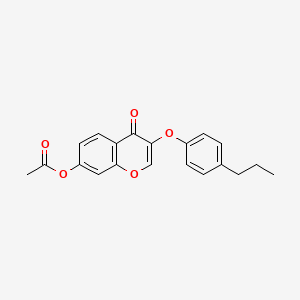
![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)